molecular formula C8H12O3S B1394347 3-[(2-Oxocyclopentyl)thio]propanoic acid CAS No. 856811-51-3

3-[(2-Oxocyclopentyl)thio]propanoic acid

Cat. No. B1394347
CAS RN: 856811-51-3
M. Wt: 188.25 g/mol
InChI Key: AZMNQJRTIIZNEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of OPTP is C8H12O3S , with a molecular weight of approximately 188.247 g/mol . The compound consists of a cyclopentyl ring, a carbonyl group, and a thioester linkage. The spatial arrangement of atoms in the molecule influences its reactivity and biological properties.

Scientific Research Applications

Synthesis and Intermediates

3-[(2-Oxocyclopentyl)thio]propanoic acid and its derivatives are primarily involved in the synthesis of various biologically active compounds and intermediates. For instance, the preparation of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of 2-thioxo-1,3-thiazan-4-ones, utilizes a method that can be applied to 3-[(2-Oxocyclopentyl)thio]propanoic acid derivatives (Orlinskii, 1996).

Analytical Methods and Separation Techniques

Analytical and separation techniques are crucial in the research involving 3-[(2-Oxocyclopentyl)thio]propanoic acid. A study describes the development of a reverse-phase high-performance liquid chromatography method for the separation of its stereo isomers (Davadra et al., 2011).

Catalysis and Chemical Reactions

The compound and its related derivatives are used as catalysts in various chemical reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which can be derived from similar compounds, is employed as a catalyst for the formylation and acetylation of alcohols (Niknam & Saberi, 2009).

Potential in Polymer and Material Science

This acid and its derivatives have applications in the field of polymer and material science. A study on the enzymatic ring-opening polycondensation of compounds related to 3-[(2-Oxocyclopentyl)thio]propanoic acid highlights their potential for creating hyperbranched aliphatic poly(β-thioether ester)s with applications in biomedical fields (Wu & Liu, 2020).

Applications in Sensitizers and Solar Cell Technology

The derivatives of 3-[(2-Oxocyclopentyl)thio]propanoic acid are also explored in the field of solar cell technology. A study involving the engineering of organic sensitizers, which could be related to this compound, demonstrates their efficiency in solar cell applications (Kim et al., 2006).

properties

IUPAC Name

3-(2-oxocyclopentyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-6-2-1-3-7(6)12-5-4-8(10)11/h7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMNQJRTIIZNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Oxocyclopentyl)thio]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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